4-Methoxy-2,3,5-trimethylpyridine 1-oxide

Vue d'ensemble

Description

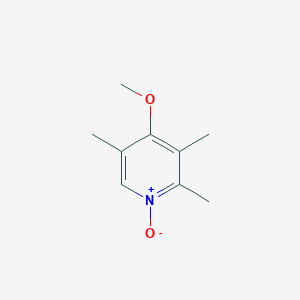

4-Methoxy-2,3,5-trimethylpyridine 1-oxide is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, which include a methoxy group and three methyl groups attached to the pyridine ring, along with an oxide group at the nitrogen atom. These structural characteristics contribute to its distinct chemical properties and reactivity.

Méthodes De Préparation

The synthesis of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide typically involves several steps. One common method starts with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to produce 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal yields 2,3,5-trimethylpyridine. Selective hydrogenolysis in acidic solution produces 4-chloro-2,3,5-trimethylpyridine, which is then substituted with methoxide ion to form 4-methoxy-2,3,5-trimethylpyridine. Finally, oxidation of this compound results in the formation of this compound .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methoxy group at the 4-position undergoes substitution under alkaline conditions. A key reaction involves replacing chlorine in 4-chloro-2,3,5-trimethylpyridine with methoxide:

Reaction:

| Condition | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide in DMSO | Dimethyl sulfoxide (DMSO) | 55–60°C, 8 hrs | 92% | |

| Methanol/NaOH | — | Reflux | 76% |

This reaction proceeds via an mechanism, with DMSO enhancing nucleophilicity of methoxide ions . Post-reaction purification involves neutralization and extraction with methylene chloride .

Oxidation and Reduction

The N-oxide group enables redox transformations:

a) Further Oxidation

Controlled oxidation forms derivatives like nitrated intermediates:

Example:

| Reagent | Catalyst | Time | Purity | Source |

|---|---|---|---|---|

| — | 2 hrs | 89% | ||

| Phosphotungstic acid | 70 min | >95% |

Phosphotungstic acid accelerates -mediated oxidations, reducing reaction time from 30 hours to 70 minutes .

b) Deoxygenation

The N-oxide group is reduced to regenerate pyridine:

Example:

| Reducing Agent | Catalyst | Yield | Application | Source |

|---|---|---|---|---|

| Pd/C | 85% | Omeprazole synthesis |

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| 2-, 3-, 5-methyl groups | 2.2–2.55 | Singlet | |

| Methoxy group (-OCH₃) | 3.75 | Singlet | |

| Pyridine ring proton (C-6) | 8.2 | Singlet |

GC-MS Detection

Residual limits in pharmaceuticals:

| Impurity | LOQ (ppm) | LOD (ppm) | Source |

|---|---|---|---|

| This compound | 5 | 1.5 |

Stability and Byproduct Formation

Prolonged exposure to acidic or oxidative conditions generates genotoxic impurities, necessitating stringent quality control . For example, residual 4-nitro derivatives (<5 ppm) are monitored via GC-MS .

Applications De Recherche Scientifique

Chemistry

4-Methoxy-2,3,5-trimethylpyridine 1-oxide serves as a crucial building block in organic synthesis. Its unique functional groups facilitate the creation of more complex molecules. Notably, it is utilized in the synthesis of compounds with gastric-acid inhibiting activity, making it significant in medicinal chemistry .

Biology

Research has focused on the biological activities associated with this compound. It is studied for its potential interactions with various biomolecules and its role in synthesizing biologically active compounds. The compound has shown promise in:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

- Gastric Acid Inhibition : It is being investigated for its potential to formulate medications aimed at reducing gastric acid production, which could be beneficial for treating acid-related disorders .

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against specific cancer cell lines, suggesting potential anti-cancer applications.

Medicine

The compound's role as a precursor for synthesizing various biologically active compounds positions it as a candidate for drug development. Its mechanism of action involves interactions with specific enzymes or receptors involved in gastric acid production . Ongoing research aims to explore its therapeutic applications further.

Industry

In industrial applications, this compound is used in producing various chemical products and intermediates. Its unique chemical properties make it valuable in formulating specialty chemicals.

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against certain bacteria | |

| Gastric Acid Inhibition | Used in synthesizing inhibitors | |

| Cytotoxicity | Active against specific cancer cell lines |

Study on Gastric Acid Inhibition

A study highlighted the synthesis of derivatives from this compound that demonstrated significant inhibition of gastric acid secretion in vitro. The research focused on structure-activity relationships (SAR) to optimize efficacy against acid-related disorders.

Antimicrobial Properties Investigation

Another investigation assessed the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Research Findings

Recent findings emphasize the importance of structural modifications on the biological activity of this compound:

- Structural Variations : Modifications at the methoxy and methyl groups significantly influence the compound's interaction with biological targets.

- Synthesis Pathways : Efficient synthetic routes have been developed to produce this compound and its derivatives for further biological testing.

- Therapeutic Potential : Ongoing studies aim to explore its therapeutic applications in treating gastrointestinal disorders and its role in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups, along with the oxide group, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Methoxy-2,3,5-trimethylpyridine 1-oxide can be compared with other similar compounds, such as:

4-Methoxy-2,3,5-trimethylpyridine: Lacks the oxide group, resulting in different chemical properties and reactivity.

2,3,5-Trimethylpyridine: Lacks both the methoxy and oxide groups, leading to distinct differences in its chemical behavior.

4-Hydroxy-2,3,5-trimethylpyridine: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and applications

These comparisons highlight the unique features of this compound, particularly its combination of functional groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

4-Methoxy-2,3,5-trimethylpyridine 1-oxide (also known as 4-Methoxy-2,3,5-trimethylpyridine N-oxide) is an organic compound with the molecular formula C₉H₁₃NO₂. It is a derivative of pyridine and is characterized by a methoxy group and three methyl groups attached to the pyridine ring, along with an oxide group at the nitrogen atom. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound primarily revolves around its role as a building block for the synthesis of compounds with gastric-acid inhibiting activity. The compound's mechanism of action involves:

- Target of Action : It acts as a precursor for synthesizing various biologically active compounds, particularly those that inhibit gastric acid secretion.

- Mode of Action : The compound's structural features allow it to interact with specific enzymes or receptors involved in gastric acid production.

- Biochemical Pathways : Research indicates that it participates in biochemical pathways related to acid secretion regulation, potentially influencing gastric health.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens.

- Gastric Acid Inhibition : As a part of drug development, it has been investigated for its potential in formulating medications aimed at reducing gastric acid production.

- Cytotoxic Effects : Some derivatives have shown cytotoxic effects against specific cancer cell lines, indicating potential anti-cancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against certain bacteria | |

| Gastric Acid Inhibition | Used in synthesizing inhibitors | |

| Cytotoxicity | Active against specific cancer cell lines |

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Gastric Acid Inhibition : A study published in a medicinal chemistry journal highlighted the synthesis of derivatives from this compound that demonstrated significant inhibition of gastric acid secretion in vitro. The research focused on structure-activity relationships (SAR) to optimize efficacy against acid-related disorders .

- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Research Findings

Recent research emphasizes the importance of structural modifications on the biological activity of this compound:

- Structural Variations : Modifications at the methoxy and methyl groups significantly influence the compound's interaction with biological targets.

- Synthesis Pathways : Efficient synthetic routes have been developed to produce this compound and its derivatives for further biological testing .

- Therapeutic Potential : Ongoing studies aim to explore its therapeutic applications in treating gastrointestinal disorders and its role in developing new antimicrobial agents.

Propriétés

IUPAC Name |

4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXZAMWCPXYFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443652 | |

| Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-80-0 | |

| Record name | Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.